5-Nitrofurylacrylylaminoethanol
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Overview
Description
5-Nitrofurylacrylylaminoethanol is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitro group in the furan ring is a key feature that contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrofurylacrylylaminoethanol typically involves the reaction of 5-nitrofurfural with acrylamide and ethanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Nitrofurylacrylylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and specific reaction conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted furans, and various other functionalized compounds .
Scientific Research Applications
5-Nitrofurylacrylylaminoethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitrofurylacrylylaminoethanol involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components . These intermediates can cause damage to DNA, proteins, and other cellular structures, leading to the death of microbial cells . The compound targets various molecular pathways, including those involved in DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofurfurylideneacetone: Another nitrofuran derivative with similar antibacterial properties.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
5-Nitrofurylacrylylaminoethanol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6755-17-5 |
---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H10N2O5/c12-6-5-10-8(13)3-1-7-2-4-9(16-7)11(14)15/h1-4,12H,5-6H2,(H,10,13)/b3-1+ |
InChI Key |
PKVYRJBZUIATQI-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCO |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)NCCO |
Origin of Product |
United States |
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